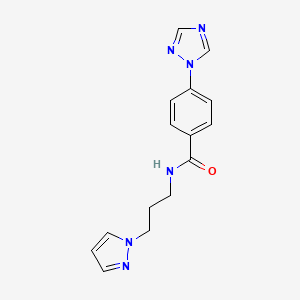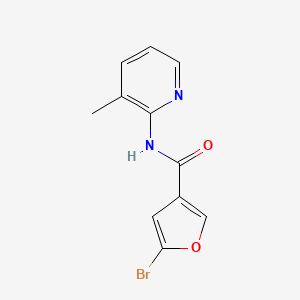![molecular formula C17H17N3O2 B7496851 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B7496851.png)
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase domain. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling pathways.
作用机制
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione inhibits the activity of the EGFR tyrosine kinase domain by binding to the ATP-binding site. This prevents the autophosphorylation of the receptor, which is necessary for downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione is its specificity for the EGFR tyrosine kinase domain, which reduces the potential for off-target effects. However, 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
Future research on 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione could focus on improving its pharmacokinetic properties, such as its solubility and half-life, to increase its effectiveness in vivo. Additionally, 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione could be used in combination with other cancer therapies, such as radiation therapy or chemotherapy, to improve treatment outcomes. Further studies could also investigate the potential use of 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione in other diseases, such as autoimmune disorders or inflammatory diseases, where EGFR signaling pathways play a role.
合成方法
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione can be synthesized using a multistep process. The first step involves the condensation of 2-chloro-4-nitroaniline with N-methylaniline to form N-methylanilino-2-chloro-4-nitroaniline. This intermediate is then reduced to N-methylanilino-2-chloro-4-aminophenol using a reducing agent such as sodium dithionite. The final step involves the reaction of N-methylanilino-2-chloro-4-aminophenol with 2-(2-bromoacetyl)benzoic acid to form 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione.
科学研究应用
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer. 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
属性
IUPAC Name |
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19(13-7-3-2-4-8-13)11-12-20-16(21)14-9-5-6-10-15(14)18-17(20)22/h2-10H,11-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLYEXSWEWUXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7496768.png)
![2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496780.png)
![2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496789.png)
![2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7496798.png)
![N-[5-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]acetamide](/img/structure/B7496810.png)
![Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate](/img/structure/B7496811.png)

![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)
![[4-(Methylcarbamoyl)phenyl] 2,5-dimethylbenzenesulfonate](/img/structure/B7496846.png)
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7496853.png)



